Broad-Spectrum Integrin Coverage: GLPG0187 IC50 Profile Across Six RGD Receptors
GLPG0187 demonstrates broad-spectrum inhibition across six distinct RGD-binding integrin subtypes with sub-10 nM potency, contrasting with cilengitide which exhibits high selectivity for only two receptors . In a solid-phase assay, GLPG0187 inhibited αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 with IC50 values ranging from 1.2 nM to 7.7 nM .
| Evidence Dimension | Integrin receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | αvβ1: 1.3 nM; αvβ3: 3.7 nM; αvβ5: 2.0 nM; αvβ6: 1.4 nM; αvβ8: 1.2 nM; α5β1: 7.7 nM |
| Comparator Or Baseline | Cilengitide: αvβ3 IC50 ~1-4.1 nM; αvβ5 IC50 ~79-140 nM; minimal activity on αvβ1, αvβ6, αvβ8, α5β1 |
| Quantified Difference | GLPG0187 inhibits 6 receptor subtypes vs. cilengitide primarily inhibiting 2; GLPG0187 αvβ5 IC50 is ~40-fold more potent than cilengitide |
| Conditions | Solid-phase integrin binding assay with purified RGD integrin receptors |
Why This Matters
For metastasis and tumor microenvironment research, the broad receptor coverage of GLPG0187 enables interrogation of αvβ1, αvβ6, αvβ8, and α5β1 pathways that narrow-spectrum antagonists cannot address.
